2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one
Overview
Description
2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one (2-Azido-HMIE) is a versatile compound with various applications in the field of science and technology. It is a compound that has been used in research for a variety of purposes, such as in the synthesis of novel compounds, as a reagent in chemical reactions, and as an inhibitor in biochemical and physiological processes.
Scientific Research Applications
Antiviral Research
Indole derivatives, such as 2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one, have shown promise in antiviral research. They have been used to develop compounds with inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The azido group in these compounds can be utilized to create click chemistry reactions, leading to novel antiviral agents.
Anti-inflammatory Applications
The indole nucleus, present in our compound of interest, is a common feature in many anti-inflammatory drugs. Research has indicated that modifying the indole structure can lead to the development of new anti-inflammatory agents, which can be used to treat chronic inflammatory diseases .
Oncology and Anticancer Studies
Indole derivatives are also explored for their anticancer properties. The structural complexity of 2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one allows for the synthesis of diverse scaffolds, which can be screened for activity against various cancer cell lines. This compound could serve as a precursor for the synthesis of potential chemotherapeutic agents .
Pharmacological Activity in Neurodegenerative Diseases
The indole moiety is a key pharmacophore in the design of drugs targeting neurodegenerative diseases. Its incorporation into new compounds can lead to the discovery of drugs that may affect pathways involved in diseases like Alzheimer’s and Parkinson’s .
Agricultural Chemistry
In agriculture, indole derivatives are used to synthesize plant growth regulators and pesticides. The hydroxymethyl group in 2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one could be exploited to create new molecules that mimic natural plant hormones or develop new classes of herbicides and insecticides .
Environmental Science Applications
Indole-based compounds are studied for their role in environmental remediation. They can be used to develop sensors for environmental pollutants or to create biodegradable materials that help in reducing pollution .
Mechanism of Action
Target of Action
The primary target of 2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one is the Toll-like receptor 7 (TLR7), a key player in the innate immune response . This receptor is known to recognize single-stranded RNA in endosomes, which are often found in viruses, and its activation leads to the production of cytokines that regulate immune responses .
Mode of Action
2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one interacts with TLR7, activating it and thereby inducing the secretion of TLR7-regulated cytokines such as Interleukin-12 (IL-12), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-alpha (IFN-α) in human Peripheral Blood Mononuclear Cells (PBMC) cells .
Biochemical Pathways
The activation of TLR7 triggers a cascade of biochemical reactions leading to the production of cytokines. These cytokines then modulate the immune response, which can have various effects depending on the context. For instance, IFN-α has antiviral properties and can inhibit the replication of viruses .
Result of Action
The activation of TLR7 by 2-Azido-1-(4-(hydroxymethyl)indolin-1-yl)ethan-1-one and the subsequent production of cytokines can lead to a range of cellular effects. For instance, it has been shown to have an inhibitory effect on cellular Hepatitis B surface Antigen (HBsAg) secretion .
properties
IUPAC Name |
2-azido-1-[4-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c12-14-13-6-11(17)15-5-4-9-8(7-16)2-1-3-10(9)15/h1-3,16H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFPXWRIYKVLCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC(=C21)CO)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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